4-(2,3-Dimethylphenyl)piperidin-4-ol
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Overview
Description
4-(2,3-Dimethylphenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 2,3-dimethylphenyl group and a hydroxyl group at the 4-position. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)piperidin-4-ol typically involves the reaction of 2,3-dimethylbenzyl chloride with piperidin-4-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(2,3-Dimethylphenyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidin-4-ol: Similar structure but lacks the dimethyl substitution on the phenyl ring.
4-(2-Methylphenyl)piperidin-4-ol: Contains a single methyl group on the phenyl ring.
4-(3-Methylphenyl)piperidin-4-ol: Contains a single methyl group on the phenyl ring at a different position.
Uniqueness
4-(2,3-Dimethylphenyl)piperidin-4-ol is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with molecular targets, leading to distinct pharmacological properties .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(2,3-dimethylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c1-10-4-3-5-12(11(10)2)13(15)6-8-14-9-7-13/h3-5,14-15H,6-9H2,1-2H3 |
InChI Key |
YHITYVGXWVVEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CCNCC2)O)C |
Origin of Product |
United States |
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